2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrano[4,3-b]pyridine family This compound is characterized by its unique structure, which includes a chloro group, a propyl group, and a carbonitrile group attached to a pyrano[4,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One efficient method involves a three-component reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in the formation of the desired pyrano[4,3-b]pyridine derivative . This method offers advantages such as high yields (65-98%), absence of a metal catalyst, and a simple workup procedure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The pyrano[4,3-b]pyridine core can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical reaction conditions involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[4,3-b]pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of functional groups such as the chloro and carbonitrile groups suggests potential interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Uniqueness
2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which includes a propyl group at the 4-position. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H13ClN2O |
---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H13ClN2O/c1-2-3-8-9(6-14)12(13)15-11-4-5-16-7-10(8)11/h2-5,7H2,1H3 |
InChI Key |
JJHQWXQVAZSCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC2=C1COCC2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.